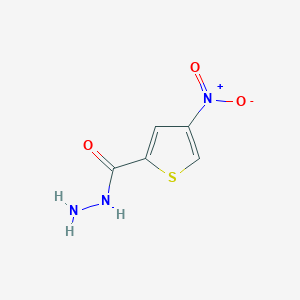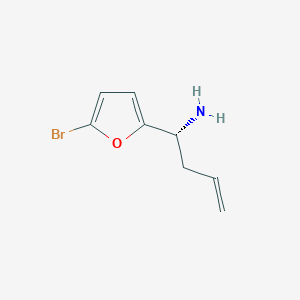![molecular formula C7H9ClN4 B15222800 Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a fused pyrazolo-pyrazine ring system, which is known for its stability and reactivity, making it a valuable scaffold for the development of new chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with suitable amines in the presence of catalysts such as cesium carbonate (Cs₂CO₃) in solvents like dimethyl sulfoxide (DMSO) . The reaction conditions often require moderate temperatures and extended reaction times to ensure complete cyclization and high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, H₂O₂ in basic medium.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyrazin-3-ylmethanone, while reduction could produce pyrazolo[1,5-a]pyrazin-3-ylmethanol. Substitution reactions typically result in the formation of various substituted pyrazolo[1,5-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development. It has shown promise in the inhibition of specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting the activity of enzymes or blocking receptor-ligand interactions. This inhibition can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the molecular targets of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs), making it a potential anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with notable CDK inhibitory activity and potential therapeutic applications.
Uniqueness
Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride stands out due to its unique structural features and versatile reactivity Its fused pyrazolo-pyrazine ring system provides a stable and reactive scaffold for the development of new chemical entities
Propiedades
Fórmula molecular |
C7H9ClN4 |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
pyrazolo[1,5-a]pyrazin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H8N4.ClH/c8-3-6-4-10-11-2-1-9-5-7(6)11;/h1-2,4-5H,3,8H2;1H |
Clave InChI |
DUBGNISYHKIZNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(C=N2)CN)C=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


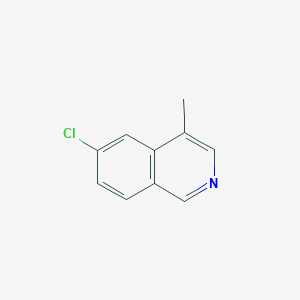
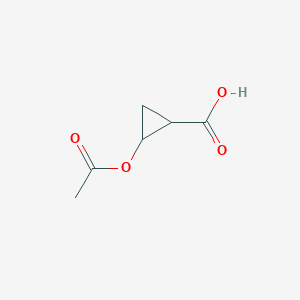
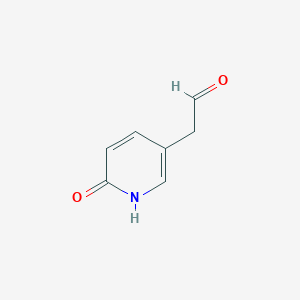
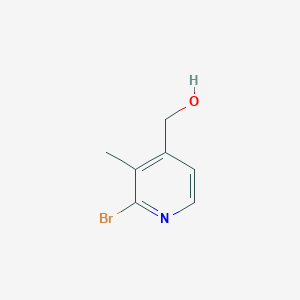
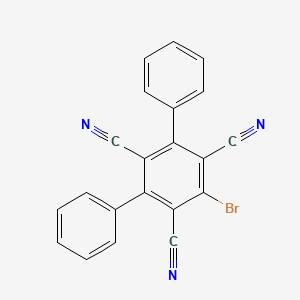

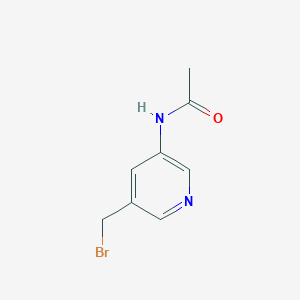
![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
